(4-Chloro-2-nitrophenoxy)acetic acid
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Overview
Description
(4-Chloro-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H6ClNO5. It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro and nitro group on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-nitrophenoxy)acetic acid typically involves the reaction of 4-chloro-2-nitrophenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pH, ensuring the efficient conversion of reactants to the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Amino-2-nitrophenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-2-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. For example, as a derivative of phenoxyacetic acid, it may mimic the action of natural plant hormones, leading to uncontrolled growth in plants, which is useful in herbicidal applications .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: Another phenoxyacetic acid derivative with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mechanism of action.
2,4,5-Trichlorophenoxyacetic acid: Known for its use in herbicides like Agent Orange.
Uniqueness
(4-Chloro-2-nitrophenoxy)acetic acid is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to other phenoxyacetic acid derivatives .
Properties
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c9-5-1-2-7(15-4-8(11)12)6(3-5)10(13)14/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCUJLCLZHPKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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